molecular formula C20H18BrN5O2 B2612219 N-(4-bromophenyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide CAS No. 1260907-87-6

N-(4-bromophenyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide

Cat. No.: B2612219
CAS No.: 1260907-87-6
M. Wt: 440.301
InChI Key: SCMIGSIPTVLDEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-bromophenyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide is a heterocyclic compound featuring a triazoloquinoxaline core linked to a brominated phenylacetamide moiety. Its molecular structure includes a propyl substituent at the 1-position of the triazolo ring and a 4-bromophenyl group attached via an acetamide bridge. This compound is utilized in biochemical and pharmaceutical research, particularly in the development of kinase inhibitors and other therapeutic agents targeting neurological or oncological pathways .

Properties

IUPAC Name

N-(4-bromophenyl)-2-(4-oxo-1-propyl-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18BrN5O2/c1-2-5-17-23-24-19-20(28)25(15-6-3-4-7-16(15)26(17)19)12-18(27)22-14-10-8-13(21)9-11-14/h3-4,6-11H,2,5,12H2,1H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCMIGSIPTVLDEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NN=C2N1C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18BrN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the triazoloquinoxaline core: This can be achieved by the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the bromophenyl group: This step often involves a bromination reaction using bromine or a brominating agent such as N-bromosuccinimide (NBS).

    Acetylation: The final step involves the acetylation of the intermediate compound to introduce the acetamide group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromophenyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of quinoxaline derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced triazoloquinoxaline derivatives.

    Substitution: Formation of substituted triazoloquinoxaline derivatives with various functional groups replacing the bromine atom.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity

Recent studies have indicated that compounds similar to N-(4-bromophenyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide exhibit significant anticancer properties. The compound has been evaluated for its ability to inhibit the growth of various cancer cell lines. For instance, derivatives containing the triazole and quinoxaline moieties have shown promising results against breast and lung cancer cells by inducing apoptosis and inhibiting cell proliferation .

1.2 Antimicrobial Properties

The compound has also been assessed for its antimicrobial activity against a range of pathogens. Studies have demonstrated that it possesses inhibitory effects on both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .

Neuroprotective Effects

2.1 Acetylcholinesterase Inhibition

This compound has been investigated for its potential as an acetylcholinesterase inhibitor. This activity is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's disease, where increased levels of acetylcholine are desired to enhance cognitive function .

2.2 In Silico Studies

Computational studies have supported the hypothesis that this compound can effectively bind to the active site of acetylcholinesterase, suggesting a mechanism through which it may exert its neuroprotective effects. Molecular docking simulations indicate favorable binding interactions that could lead to the development of new therapeutic agents for cognitive disorders .

Synthesis and Characterization

The synthesis of this compound involves several steps including the formation of the triazole ring and subsequent functionalization with the bromophenyl group. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .

Case Studies and Research Findings

Table 1: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineMechanism of ActionReference
AnticancerBreast cancer cellsInduction of apoptosis
AntimicrobialE. coliDisruption of cell wall synthesis
NeuroprotectionAcetylcholinesteraseInhibition leading to increased acetylcholine levels

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide involves its interaction with specific molecular targets. The triazoloquinoxaline core is known to interact with various enzymes and receptors, potentially modulating their activity. The bromophenyl group may enhance the compound’s binding affinity and specificity towards its targets. The exact pathways and molecular targets involved can vary depending on the specific biological context.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Triazoloquinoxaline Derivatives

Compound Name Substituents (Triazoloquinoxaline) Aryl Group Molecular Weight Key Properties
Target Compound 1-propyl, 4-oxo 4-bromophenyl ~467.3 (estimated) Enhanced lipophilicity due to bromine; potential for improved blood-brain barrier penetration
N-(4-Chlorophenyl)-2-(1-methyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide 1-methyl, 4-oxo 4-chlorophenyl 367.8 Lower molecular weight; chlorine may reduce metabolic stability compared to bromine
N-(4-Chlorophenyl)-2-(4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide 4-oxo (no alkyl substituent) 4-chlorophenyl 353.8 Simplified structure; potential for higher solubility but reduced steric hindrance

Key Observations :

  • Alkyl Substituents : The 1-propyl group in the target compound introduces steric bulk, which may improve binding specificity in enzyme pockets compared to smaller methyl or unsubstituted analogs .

Indazoloquinoxaline Derivatives

Compounds such as N-(tert-butyl)-2-(6-oxoindazolo[2,3-a]quinoxalin-5(6H)-yl)-2-phenylacetamide (6b) and its analogs () replace the triazolo ring with an indazolo system. These derivatives exhibit distinct NMR and HRMS profiles due to:

  • Core Heterocycle Differences: The indazoloquinoxaline system introduces additional nitrogen atoms, altering electronic properties and hydrogen-bonding capabilities.
  • Substituent Variability : Derivatives with p-tolyl (6c) or thiophene (6f) groups demonstrate how aryl modifications affect solubility and π-π stacking interactions .

Implications: The triazoloquinoxaline core in the target compound may offer a more compact structure for targeting specific receptors compared to bulkier indazolo systems .

Advanced Heterocyclic Systems

The patent compound N-((1S,3R)-3-(6H-pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrazin-1-yl)cyclopentyl)-2-(4-cyanophenyl)acetamide () incorporates a fused pyrrolo-triazolo-pyrazine core. This complexity enhances rigidity and binding affinity but complicates synthetic accessibility compared to the target compound’s simpler triazoloquinoxaline framework .

Biological Activity

N-(4-bromophenyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide is a novel compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to the class of triazoloquinoxaline derivatives, which are known for their diverse pharmacological properties, including anticancer, antibacterial, and anti-inflammatory effects. This article reviews the biological activity of this compound based on recent research findings.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

C21H17BrN4O2\text{C}_{21}\text{H}_{17}\text{BrN}_{4}\text{O}_{2}

It features a bromophenyl group and a triazoloquinoxaline moiety, which are critical for its biological activity. The presence of the 4-oxo group contributes to its reactivity and interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazoloquinoxaline derivatives. For instance, compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines. A study evaluated several derivatives against the A375 melanoma cell line, revealing that some compounds exhibited micromolar range cytotoxicity. Specifically, one derivative demonstrated an EC50 value of 365 nM, indicating potent activity compared to standard treatments .

Antibacterial Activity

The antibacterial properties of triazoloquinoxaline derivatives have also been explored. Research indicates that these compounds can inhibit the growth of various bacterial strains. For example, certain derivatives demonstrated significant zones of inhibition against Gram-positive and Gram-negative bacteria . The mechanism often involves disrupting bacterial cell wall synthesis or interfering with metabolic pathways.

Anti-inflammatory Activity

In addition to anticancer and antibacterial effects, some studies have reported anti-inflammatory properties for related compounds. The ability to modulate inflammatory pathways makes these derivatives promising candidates for treating conditions characterized by excessive inflammation .

Structure-Activity Relationship (SAR)

Understanding the relationship between chemical structure and biological activity is crucial for optimizing the efficacy of this compound. SAR studies suggest that modifications at specific positions on the triazoloquinoxaline scaffold can enhance potency and selectivity toward desired biological targets .

Case Studies

Several case studies have documented the biological evaluation of triazoloquinoxaline derivatives:

  • Cytotoxicity Against Melanoma : A series of compounds were synthesized and tested against A375 melanoma cells. The most active derivative showed an EC50 value significantly lower than that of established chemotherapeutics .
  • Antibacterial Efficacy : In vitro assays revealed that certain derivatives exhibited superior antibacterial activity compared to traditional antibiotics, suggesting their potential as new therapeutic agents in combating resistant strains .
  • Anti-inflammatory Effects : Compounds were tested in animal models for their ability to reduce inflammation markers, demonstrating significant reductions in cytokine levels .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing N-(4-bromophenyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide?

  • Methodological Answer : A common approach involves coupling reactions between functionalized triazoloquinoxaline intermediates and bromophenyl acetamide derivatives. For example, carbodiimide-mediated coupling (e.g., 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride, EDC·HCl) in dichloromethane or acetonitrile under inert conditions can yield the target compound. Triethylamine is often used as a base to neutralize HCl byproducts . Purification typically employs flash chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from methylene chloride .

Q. How can researchers verify the structural integrity of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Analyze 1H^1H- and 13C^{13}C-NMR spectra to confirm substituent positions. For instance, aromatic protons in the 4-bromophenyl group appear as doublets (~7.5–8.0 ppm), while propyl groups show characteristic triplet/multiplet patterns .
  • High-Performance Liquid Chromatography (HPLC) : Use reverse-phase C18 columns (e.g., 90:10 methanol/water mobile phase) to confirm purity (>95%) and detect impurities .
  • Single-Crystal X-ray Diffraction : Resolve molecular geometry and confirm dihedral angles between aromatic rings (e.g., 66.4° between bromophenyl and fluorophenyl groups in analogous structures) .

Q. What solvent systems are optimal for solubility and stability studies?

  • Methodological Answer : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF) and chlorinated solvents (e.g., dichloromethane). Stability tests under varying pH (4–9) and temperatures (4°C–40°C) should be conducted using UV-Vis spectroscopy to track degradation (λ_max ~250–300 nm) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?

  • Methodological Answer :

  • Substituent Variation : Synthesize analogs with modified substituents (e.g., replacing bromine with chlorine or methyl groups) to assess electronic/steric effects on enzyme inhibition .
  • Pharmacophore Modeling : Use software like Schrödinger’s Phase to identify critical hydrogen bond acceptors (e.g., triazoloquinoxaline carbonyl) and hydrophobic regions (e.g., bromophenyl group) .
  • Enzyme Assays : Test inhibitory activity against targets (e.g., carbonic anhydrase) via fluorescence-based assays (IC50 determination) or isothermal titration calorimetry (ITC) for binding thermodynamics .

Q. How should researchers resolve contradictions in spectral data during characterization?

  • Methodological Answer :

  • Dynamic NMR Experiments : If splitting patterns suggest hindered rotation (e.g., amide bonds), variable-temperature NMR can clarify conformational dynamics .
  • 2D Correlation Spectroscopy (COSY, HSQC) : Assign overlapping proton signals in crowded aromatic regions by cross-peak analysis .
  • Computational Validation : Compare experimental 13C^{13}C-NMR shifts with density functional theory (DFT)-calculated values (e.g., B3LYP/6-31G* level) .

Q. What strategies address low yields in multi-step syntheses?

  • Methodological Answer :

  • Intermediate Monitoring : Use thin-layer chromatography (TLC) or LC-MS to identify side reactions (e.g., hydrolysis of triazoloquinoxaline intermediates).
  • Optimize Coupling Conditions : Adjust stoichiometry (e.g., 1.2 equiv. of EDC·HCl) or use coupling additives (e.g., HOBt) to suppress racemization .
  • Catalyst Screening : Test palladium-based catalysts (e.g., Pd(OAc)₂) for reductive cyclization steps to improve efficiency .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.